molecular formula C11H11N3O3 B14918054 ethyl (2E)-cyano[2-(2-hydroxyphenyl)hydrazinylidene]ethanoate

ethyl (2E)-cyano[2-(2-hydroxyphenyl)hydrazinylidene]ethanoate

Cat. No.: B14918054
M. Wt: 233.22 g/mol
InChI Key: JGFUQZRKLXHFBX-NTEUORMPSA-N
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Description

Ethyl (2E)-cyano[2-(2-hydroxyphenyl)hydrazinylidene]ethanoate is an organic compound with a complex structure that includes a cyano group, a hydrazinylidene group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-cyano[2-(2-hydroxyphenyl)hydrazinylidene]ethanoate typically involves the reaction of ethyl cyanoacetate with 2-hydroxyphenylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-cyano[2-(2-hydroxyphenyl)hydrazinylidene]ethanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted hydrazinylidene derivatives.

Scientific Research Applications

Ethyl (2E)-cyano[2-(2-hydroxyphenyl)hydrazinylidene]ethanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of ethyl (2E)-cyano[2-(2-hydroxyphenyl)hydrazinylidene]ethanoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-2-[(2,4-dichlorophenyl)hydrazono]propanoate
  • Ethyl (2E)-(phenylhydrazono)ethanoate

Uniqueness

Ethyl (2E)-cyano[2-(2-hydroxyphenyl)hydrazinylidene]ethanoate is unique due to the presence of both a cyano group and a hydroxyphenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl (2E)-2-cyano-2-[(2-hydroxyphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H11N3O3/c1-2-17-11(16)9(7-12)14-13-8-5-3-4-6-10(8)15/h3-6,13,15H,2H2,1H3/b14-9+

InChI Key

JGFUQZRKLXHFBX-NTEUORMPSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=CC=C1O)/C#N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1O)C#N

Origin of Product

United States

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